1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Description
Nomenclature and Chemical Identification
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole is a bicyclic heterocyclic compound characterized by a benzimidazole core fused to a cyclohexene ring. Its systematic IUPAC name reflects the substitution pattern: a 4-bromobenzyl group attached to the nitrogen atom of the tetrahydrobenzimidazole scaffold.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1551876-08-4 |
| Molecular Formula | C₁₄H₁₅BrN₂ |
| Molecular Weight | 291.19 g/mol |
| SMILES Notation | C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br |
| InChI Key | CWUVSOQUUJWXGJ-UHFFFAOYSA-N |
| Synonyms | 1-(4-Bromobenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole; NSC 195331 |
The compound’s structural uniqueness arises from the combination of a planar aromatic benzimidazole moiety and a non-planar cyclohexene ring, which influences its electronic and steric properties.
Historical Context and Development
The synthesis of tetrahydrobenzimidazole derivatives gained momentum in the late 20th century amid efforts to explore bioactive heterocycles. Early work on benzimidazole hydrogenation (e.g., Hartmann and Panizzon’s studies in the 1930s) laid the groundwork for later modifications. The specific incorporation of a 4-bromophenylmethyl group emerged in the 2000s, driven by interest in halogenated analogs for pharmaceutical applications.
Notably, the compound’s CAS registration (2005) coincided with increased research into benzimidazole-based kinase inhibitors and G protein-coupled receptor modulators. Its development reflects broader trends in optimizing heterocyclic scaffolds for enhanced binding affinity and metabolic stability.
Classification within Benzimidazole Derivatives
This compound belongs to the 4,5,6,7-tetrahydrobenzimidazole subclass, distinguished by:
- Saturation : The cyclohexene ring reduces aromaticity compared to benzimidazole, altering reactivity.
- Substituent Diversity : The 4-bromophenylmethyl group introduces steric bulk and electrophilic character.
Table 2: Comparison with Related Derivatives
| Compound | Substituent | Key Feature |
|---|---|---|
| 1-[(4-Chlorophenyl)methyl] analog | Cl instead of Br | Lower molecular weight |
| 1-[(4-Nitrophenyl)methyl] analog | NO₂ instead of Br | Enhanced electron-withdrawing effects |
| Unsubstituted tetrahydrobenzimidazole | H at N1 | Reduced steric hindrance |
The bromine atom enhances intermolecular interactions (e.g., halogen bonding) and stabilizes transition states in cross-coupling reactions.
Significance in Heterocyclic Chemistry Research
This compound exemplifies three key research themes:
- Synthetic Methodology :
Medicinal Chemistry :
Material Science :
- Explored for optoelectronic applications due to π-conjugation between benzimidazole and aryl groups.
Table 3: Research Applications
| Field | Application Example | Reference |
|---|---|---|
| Drug Discovery | TGR5 agonist optimization | |
| Organic Synthesis | Palladium-catalyzed cross-coupling | |
| Molecular Electronics | Charge-transfer complexes |
The compound’s versatility underscores its value in advancing both theoretical and applied heterocyclic chemistry.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h5-8,10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVSOQUUJWXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551876-08-4 | |
| Record name | 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Reduction
- Literature reports indicate that cyclization of o-phenylenediamine with aldehydes under acidic conditions (e.g., acetic acid or polyphosphoric acid) efficiently forms benzimidazole cores.
- Subsequent hydrogenation over Pd/C catalyst can selectively reduce the benzimidazole ring to the tetrahydrobenzimidazole structure without affecting the aromatic substituents.
N-Alkylation Specifics
- The N-alkylation step is critical and requires careful control to avoid over-alkylation or side reactions.
- Use of mild bases such as potassium carbonate in DMF at 60–80 °C for 12–24 hours is commonly effective.
- The choice of solvent and temperature impacts the yield and purity of the alkylated product.
Alternative Approaches
- Some methods use microwave-assisted synthesis to accelerate the cyclization and alkylation steps, improving yields and reducing reaction times.
- Enzymatic catalysis or polymer-supported reagents have been explored in related benzimidazole syntheses to enhance selectivity and environmental compatibility.
Data Table: Summary of Preparation Conditions in Literature
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization Temperature | 80–120 °C | Acidic medium (AcOH, HCl, PPA) |
| Cyclization Time | 4–24 hours | Depends on substrate reactivity |
| Reduction Conditions | H2, Pd/C catalyst, room temp to 50 °C | Selective partial reduction |
| Base for Alkylation | K2CO3, NaH | Dry DMF or DMSO solvent |
| Alkylation Temperature | Room temp to reflux (60–100 °C) | Longer times improve yield |
| Alkylation Time | 12–24 hours | Stirring under inert atmosphere optional |
| Purification | Column chromatography, recrystallization | Silica gel or alumina |
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide or reduction with sodium borohydride can modify the functional groups attached to the benzimidazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-inflammatory, and anti-microbial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like indole-carbonyl () or pyridin-2-yl () may hinder synthetic yields compared to smaller groups (e.g., bromophenylmethyl).
Data Table: Comparative Analysis
Biological Activity
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole is a compound that belongs to the class of benzimidazole derivatives. Its structure consists of a tetrahydrobenzimidazole core substituted with a 4-bromobenzyl group. This compound has garnered interest due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C14H15BrN
- Molecular Weight : 291.186 g/mol
- LogP : 3.662 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 0
- Topological Polar Surface Area (TPSA) : 17.82 Ų
Antitumor Activity
Research has indicated that benzimidazole derivatives exhibit significant antitumor activity. A study focusing on various tetrahydrobenzimidazole derivatives found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| 1-(4-Chlorobenzyl)-4,5,6,7-tetrahydrobenzimidazole | A549 (Lung Cancer) | 15.0 |
| 1-(Phenylmethyl)-4,5,6,7-tetrahydrobenzimidazole | HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. In vitro tests showed that this compound exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor effects, this compound has shown promise in anti-inflammatory assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various tetrahydrobenzimidazole derivatives. The findings indicated that compounds with a bromine substituent exhibited enhanced activity compared to their non-brominated counterparts due to increased electron-withdrawing effects that enhance interaction with biological targets. -
In Vivo Studies :
Animal studies have demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. The compound was well tolerated at therapeutic doses. -
Mechanistic Insights :
Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a multi-faceted approach to its antitumor efficacy.
Q & A
Q. What are the key methodological considerations for synthesizing 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole with high purity?
To ensure high purity, optimize reaction conditions using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres. Employ solvents like DMF or THF at 60–80°C for 12–24 hours. Purification should involve silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Validate purity via ¹H/¹³C NMR and HPLC-MS to confirm structural integrity and quantify impurities (<1%) .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural identity?
Combine ¹H NMR (400 MHz, CDCl₃) to resolve aromatic protons (δ 7.2–7.5 ppm) and imidazole NH signals (δ 8.1–8.3 ppm). Use ¹³C NMR to identify the bromophenyl carbon (δ 122–125 ppm) and tetrahydrobenzimidazole carbons. FT-IR confirms C-Br (500–600 cm⁻¹) and NH stretches (3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) provides exact mass validation (expected [M+H]⁺: 285.0284) .
Q. How should initial toxicity screening be designed for in vitro models?
Conduct tiered cell viability assays (e.g., MTT or resazurin) across HEK293 and HepG2 cells at 1–100 μM concentrations. Include positive (cisplatin) and negative (DMSO) controls. Perform triplicate experiments with blinded analysis to minimize bias. Calculate IC₅₀ values and document morphological changes via phase-contrast microscopy .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported catalytic activities of this compound?
Perform a meta-analysis of published protocols, comparing substrate ratios (1:1–1:3), catalyst loading (1–10 mol%), and reaction times (2–48 hours). Replicate key studies under standardized conditions (anhydrous solvents, inert atmosphere). Use multivariate regression to identify critical variables (e.g., solvent polarity, impurities). Contradictions may stem from uncharacterized byproducts, necessitating HPLC-MS for impurity profiling .
Q. How can computational modeling enhance mechanistic studies of its reactivity?
Combine density functional theory (DFT, B3LYP/6-31G*) to model transition states with kinetic experiments (variable-temperature NMR). Validate predictions via isotopic labeling (²H/¹³C) and intermediate trapping. Synchrotron X-ray absorption spectroscopy (XAS) can probe electronic configurations in situ. Cross-validate results using multiple software (Gaussian, ORCA) to reduce algorithmic bias .
Q. What methodologies assess long-term stability under environmental stress?
Use a factorial design testing temperature (4°C, 25°C, 40°C), humidity (30%, 60%, 90% RH), and light exposure (dark vs. UV-vis). Quantify degradation monthly via HPLC for 12 months. Apply ANOVA with Tukey post-hoc tests to identify significant factors. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius kinetics .
Q. How should dose-response data be statistically analyzed in pharmacological assays?
Fit nonlinear regression models (four-parameter logistic curve) to calculate EC₅₀/IC₅₀ with 95% confidence intervals. Compare curve slopes via F-tests and address heteroscedasticity with weighted least squares. Validate normality via Kolmogorov-Smirnov tests. For multiplex data, use ANOVA with Dunnett’s correction for multiple comparisons .
Q. What advanced kinetic methods elucidate catalytic mechanisms in organic reactions?
Employ stopped-flow UV-vis spectroscopy to capture millisecond intermediates. Generate Eyring plots (ln(k/T) vs. 1/T) to determine ΔH‡ and ΔS‡. Measure kinetic isotope effects (kH/kD) to distinguish concerted vs. stepwise pathways. In situ IR tracks bond-breaking events, correlating with DFT-derived transition states .
Notes on Methodological Rigor
- Link research to theoretical frameworks (e.g., reaction mechanisms, stability kinetics) to guide hypothesis generation and observation strategies .
- Address data contradictions through systematic replication and meta-analytical rigor, aligning with evidence-based inquiry principles .
- Integrate mixed-method designs (experimental + computational) to enhance validity and mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
